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Abstract
Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I

transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1] Initially

identified as a binding partner and substrate for the tyrosine phosphatase SHP-2, PZR has

emerged as a critical signaling hub involved in a variety of cellular processes, including cell

adhesion, migration, proliferation, and oncogenesis.[1][2][3] This technical guide provides an in-

depth examination of the molecular mechanism of PZR, detailing its signaling pathways,

protein interactions, and functional outcomes. It includes a summary of quantitative data,

detailed experimental protocols for studying PZR function, and visualizations of key pathways

and workflows to support further research and therapeutic development.

Introduction to PZR (MPZL1)
PZR is a widely expressed transmembrane protein characterized by an extracellular

immunoglobulin-like domain, a single transmembrane segment, and an intracellular domain

containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[2][3]

[4] The extracellular domain shares significant sequence homology (46%) with Myelin Protein

Zero (MPZ), a key structural component of the myelin sheath.[1][4] However, PZR's function is

distinct and primarily centered on signal transduction.[1] It is localized to areas of cell-cell

contact and sites associated with cell migration.[1][4] Alternative splicing of the MPZL1 gene
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produces isoforms, some of which lack the critical ITIMs and can act as dominant-negative

regulators.[4][5]

Core Mechanism of Action: The PZR-Src-SHP-2
Signaling Axis
The central mechanism of PZR function revolves around its dynamic interaction with the Src

family of non-receptor tyrosine kinases and the SHP-2 tyrosine phosphatase (encoded by

PTPN11). This signaling cascade is initiated by extracellular stimuli and tightly regulated by

phosphorylation events.

Activation and Phosphorylation: Upon stimulation, such as by binding of the lectin

Concanavalin A (ConA) or through cell adhesion dynamics, PZR recruits and activates c-Src

kinase.[2][6] c-Src, which can be constitutively associated with PZR, phosphorylates two

specific tyrosine residues (Y241 and Y263 in human PZR) located within the ITIMs.[2][6][7]

This phosphorylation is a critical initiating event, creating docking sites for SH2 domain-

containing proteins.

Recruitment of SHP-2: The phosphorylated ITIMs (pY) on PZR serve as high-affinity binding

sites for the tandem SH2 domains of SHP-2.[2][3][7] The interaction is highly specific and

requires the phosphorylation of both tyrosine residues in the ITIMs for stable binding of both

SH2 domains of SHP-2.[7] This recruitment localizes SHP-2 to the plasma membrane where

PZR is located.

Downstream Signaling: The PZR-SHP-2 complex acts as a scaffold, initiating downstream

signaling cascades that influence cellular behavior:

Cell Migration and Invasion: The recruitment and activation of SHP-2 by PZR are crucial for

promoting cell migration.[8] This complex can further activate Src, leading to the

phosphorylation of downstream substrates like cortactin and p130Cas, which are key

regulators of the actin cytoskeleton and cell motility.[9][10][11] This PZR/Src/Cortactin

pathway is implicated in the metastasis of various cancers, including hepatocellular

carcinoma and non-small cell lung cancer.[10][12]

Regulation of PZR Phosphorylation: PZR is not only an anchor for SHP-2 but also a direct

substrate.[7] Full-length, catalytically active SHP-2 can dephosphorylate PZR.[7] This
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creates a negative feedback loop that can terminate or set a threshold for the signal,

allowing for precise control over the pathway's activation state.[7]

Oncogenic Signaling: Dysregulation of the PZR-SHP-2 axis is linked to developmental

disorders like Noonan Syndrome (NS) and LEOPARD Syndrome (LS), which are caused by

activating and inactivating mutations in PTPN11, respectively.[13] In both syndromes, PZR is

found to be hyper-tyrosyl-phosphorylated, suggesting PZR is a common downstream target

that contributes to the pathology.[13] In cancer, overexpression of PZR is associated with

malignant features and promotes tumor cell proliferation and invasion.[8][9]

Quantitative Data Summary
While extensive quantitative kinetic data for PZR interactions are not widely published, the

following table summarizes key characteristics and findings from the literature.
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Parameter Description Value / Observation Reference

PZR-SHP-2

Interaction
Stoichiometry

Near-stoichiometric

association upon

pervanadate

stimulation.

[3]

PZR-SHP-2 Binding Requirement

Requires

phosphorylation of

both Y241 and Y263

in PZR's ITIMs and

intact SH2 domains in

SHP-2.

[7]

PZR Homology Sequence Identity

The extracellular Ig-

like domain of PZR

shares 46% sequence

identity with that of

myelin P0.

[3]

PZR Phosphorylation Kinases

Phosphorylated by

Src family kinases (c-

Src, c-Fyn, c-Lyn) and

c-Abl. Not

phosphorylated by c-

Fes.

[4]

Key Experimental Protocols
Protocol for Co-Immunoprecipitation (Co-IP) of PZR and
SHP-2
This protocol is designed to verify the interaction between PZR and SHP-2 in cultured cells.

1. Cell Culture and Lysis:

Culture cells (e.g., HEK293T, HT-1080) to 80-90% confluency.
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(Optional) Treat cells with an activating agent like pervanadate or ConA to stimulate PZR

phosphorylation.

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer suitable for membrane

proteins (e.g., RIPA buffer with 1% NP-40 or Triton X-100, supplemented with protease and

phosphatase inhibitors).[14][15]

Scrape cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell

debris. Collect the supernatant.

2. Pre-clearing the Lysate:

Determine the protein concentration of the supernatant (e.g., via BCA assay).

To 500-1000 µg of total protein, add 20-25 µL of Protein A/G agarose beads.

Incubate on a rotator for 1-2 hours at 4°C to reduce non-specific binding.[15]

Centrifuge at low speed (~1,000 x g) for 1 minute at 4°C and collect the pre-cleared

supernatant.

3. Immunoprecipitation:

Add 1-5 µg of primary antibody (e.g., anti-PZR antibody) to the pre-cleared lysate. As a

negative control, use an isotype-matched IgG antibody.

Incubate overnight at 4°C with gentle rotation.

Add 30 µL of fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

4. Washing and Elution:

Pellet the beads by centrifugation (~1,000 x g) and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer of similar

composition).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.researchgate.net/post/Protocol_for_Co-IP_with_membrane_proteins
https://www.profacgen.com/co-immunoprecipitation-co-ip-technical.htm
https://www.profacgen.com/co-immunoprecipitation-co-ip-technical.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of 2x

Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

5. Western Blot Analysis:

Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

Probe the membrane with a primary antibody against the co-precipitated protein (e.g., anti-

SHP-2 antibody).

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate

for detection. The presence of a band for SHP-2 in the PZR-IP lane (but not the IgG control)

confirms the interaction.

Protocol for Transwell Cell Migration Assay
This protocol measures the effect of PZR expression or knockdown on cell migration.[16]

1. Cell Preparation:

Culture cells of interest (e.g., ovarian cancer cells with PZR overexpression or knockdown).

[9]

Harvest cells when they are 80-90% confluent. For adherent cells, use trypsin-EDTA.[16]

Wash cells once with serum-free medium and resuspend them in serum-free medium to a

final concentration of 1 x 10^6 cells/mL.[16]

2. Assay Setup:

Use Transwell inserts (e.g., 8 µm pore size for many cancer cell lines) placed in a 24-well

plate.[16]
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In the lower chamber of the wells, add 600 µL of complete medium (containing 10% FBS or

another chemoattractant).[16]

Carefully add 100 µL of the prepared cell suspension (containing 1 x 10^5 cells) to the upper

chamber of the Transwell insert.[16]

3. Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's

migration rate (typically 4 to 24 hours).[16]

4. Quantification of Migrated Cells:

After incubation, carefully remove the Transwell inserts from the plate.

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the

membrane.

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

Stain the cells with a 0.1% crystal violet solution for 20 minutes.

Wash the inserts with water to remove excess stain and allow them to air dry.

Visualize and count the stained cells in several random fields under a microscope.

Alternatively, dissolve the stain with a destaining solution (e.g., 10% acetic acid) and

measure the absorbance using a plate reader.

Compare the number of migrated cells between different experimental conditions (e.g.,

control vs. PZR knockdown).

Visualizations: Pathways and Workflows
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Caption: PZR signaling cascade leading to cytoskeletal remodeling and cell migration.
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Caption: Experimental workflow for Co-Immunoprecipitation of PZR-interacting proteins.

Conclusion and Future Directions
PZR is a multifunctional signaling molecule that plays a pivotal role in translating extracellular

cues into intracellular responses, particularly those governing cell motility. The PZR-Src-SHP-2

axis represents the core of its mechanism, with its dysregulation contributing to multiple
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pathologies, most notably cancer progression and metastasis.[1][9] The constitutive association

with Src, the phosphorylation-dependent recruitment of SHP-2, and the subsequent modulation

of cytoskeletal regulators form a tightly controlled signaling cassette.

For drug development professionals, PZR presents a promising therapeutic target.[1] Targeting

the PZR-SHP-2 interaction or the downstream activation of Src could offer novel strategies for

inhibiting tumor cell migration and invasion. Future research should focus on elucidating the full

range of PZR's binding partners, understanding its role in different cellular contexts beyond

migration, and exploring the therapeutic potential of modulating its activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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